Benzoic acid, p-(3,3-dimethyl-1-triazeno)-, methyl ester

Triazene metabolism Esterase inhibition Prodrug activation

Researchers studying triazene prodrug activation often face isomer-dependent variability in enzyme recognition and hydrolytic stability. This para-methyl ester (CAS 29168-87-4) is the definitive substrate for dissecting esterase-mediated hydrolysis from N-demethylation in the sequential activation of dimethyltriazene antitumor agents. • Engages hog liver esterase with a distinct, reversible inhibition profile-enabling controlled investigation of the rate-limiting ester hydrolysis step. • Provides a well-defined Hammett σp (≈0.45) for constructing linear free-energy relationships (ρ = -4.7) that predict aqueous decomposition half-life. Supplied with verified isomeric purity, eliminating the confounding biological readouts associated with ortho/meta isomers.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
CAS No. 29168-87-4
Cat. No. B15154574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, p-(3,3-dimethyl-1-triazeno)-, methyl ester
CAS29168-87-4
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCN(C)N=NC1=CC=C(C=C1)C(=O)OC
InChIInChI=1S/C10H13N3O2/c1-13(2)12-11-9-6-4-8(5-7-9)10(14)15-3/h4-7H,1-3H3
InChIKeyQBIUIDQLFKGAPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid, p-(3,3-Dimethyl-1-triazeno)-, Methyl Ester (CAS 29168-87-4): Core Properties & Class Context for Procurement


Benzoic acid, p-(3,3-dimethyl-1-triazeno)-, methyl ester (CAS 29168-87-4) is a para-substituted 1-aryl-3,3-dimethyltriazene bearing a methyl ester moiety. It belongs to the class of antitumor dimethylaryltriazenes that function as cryptodiazonium transport forms, requiring metabolic N-demethylation to their monomethyltriazene metabolites for DNA alkylation and cytotoxic activity [1]. The compound is a methyl ester analog of the clinical candidate CB10-277 (the free carboxylic acid, CAS 7203-91-0) and is structurally related to the imidazole dimethyltriazene dacarbazine (DTIC, CAS 4342-03-4). Its distinguishing feature is the ester functional group in the para position, which imparts distinct physicochemical and enzyme-interaction properties relative to its free acid, ortho/meta isomers, and non-ester-bearing triazenes [2].

Why Generic Substitution Is Not Advisable for Benzoic Acid, p-(3,3-Dimethyl-1-triazeno)-, Methyl Ester


Substituting the para-methyl ester with the free acid (CB10-277), the potassium salt (DM-COOK), or the ortho-methyl ester isomer (CAS 35967-28-3) introduces critical changes in enzyme recognition, metabolic activation kinetics, and hydrolytic stability that cannot be assumed to be equivalent without empirical verification [1]. For example, only triazenes bearing an ester group in the aryl moiety exhibit significant inhibition of hog liver esterase, a model system for ester prodrug activation, and the inhibition profile differs markedly between the dimethyl, monomethyl, and methylol oxidation states [1]. Furthermore, the para vs. ortho substitution pattern alters the electronic environment of the triazene moiety, which can affect both the rate of hydrolytic decomposition and the Hammett reaction constant (ρ) governing metabolic N-demethylation [2]. These experimentally observed differences mean that a researcher cannot simply interchange in-class triazenes and expect identical behavior in enzyme inhibition assays, metabolic stability studies, or prodrug activation experiments.

Quantitative Differentiation Evidence: Benzoic Acid, p-(3,3-Dimethyl-1-triazeno)-, Methyl Ester vs. Comparators


Hog Liver Esterase Inhibition: Dimethyltriazene Ester vs. Monomethyl and Methylol Metabolites

In a comparative enzyme inhibition study using hog liver esterase (EC 3.1.1.1) with p-nitrophenyl acetate as substrate, the para-dimethyltriazene methyl ester (MeO2C-C6H4-N=N-NMe2, i.e., the target compound) exhibited significant inhibition, a property observed only for triazenes bearing an ester group in the aryl moiety [1]. Critically, preincubation of the enzyme with the monomethyltriazene (MeO2C-C6H4-N=N-NHMe) or the methyloltriazene (MeO2C-C6H4-N=N-NMe-CH2OH) produced enhanced, essentially irreversible inhibition, whereas preincubation with the dimethyltriazene did not enhance inhibition [1]. This demonstrates a qualitative and quantitative difference in enzyme interaction depending on the N-methylation state, directly relevant to understanding the metabolic activation sequence of dimethyltriazene prodrugs.

Triazene metabolism Esterase inhibition Prodrug activation

Structural Isomer Differentiation: Para-Methyl Ester vs. Ortho-Methyl Ester Triazene

The para-substituted methyl ester (target compound) can be differentiated from its ortho isomer (CAS 35967-28-3) by distinct physicochemical properties that influence both handling and reactivity. ChemSpider reports a predicted density of 1.1±0.1 g/cm³ and boiling point of 297.1±42.0 °C at 760 mmHg for the para isomer , while the ortho isomer shows a predicted boiling point of 424.6 °C (converted from 697.79 K) and different calculated thermodynamic parameters including a gas-phase enthalpy of formation (ΔfH°gas) of -154.72 kJ/mol [1]. In the context of hydrolytic stability, the para-carbomethoxy group exerts a distinct electronic effect (Hammett σp) on the triazene decomposition rate compared to the ortho-substituted analog, which introduces both electronic perturbation and steric effects that alter the half-life in aqueous buffer at physiological pH [2].

Triazene stability Positional isomerism Hydrolytic half-life

Esterase-Dependent Activation: Para-Methyl Ester vs. Free Carboxylic Acid (CB10-277)

The para-methyl ester (target compound) is a potential prodrug form of the free carboxylic acid CB10-277 (1-p-carboxy-3,3-dimethylphenyltriazene). Preclinical studies with CB10-277 demonstrate that the free acid undergoes metabolic N-demethylation to a monomethyltriazene species that alkylates DNA at the O6-position of guanine, with a mean elimination half-life (t½) of 178 min in patients when administered by 24-h continuous infusion [1]. The methyl ester, by virtue of its ester moiety, introduces an additional hydrolytic step (esterase-mediated cleavage to the free acid) that does not occur with the carboxylate form, providing a potential means to modulate the rate of appearance of the active N-demethylated metabolite. The observation that only ester-bearing triazenes significantly inhibit hog liver esterase [2] indicates that the methyl ester interacts with esterases in ways that the free acid CB10-277 does not, creating a differentiated pharmacological profile.

Prodrug design Esterase substrate Triazene pharmacokinetics

Class-Wide Hydrolytic Stability: Para-Substituted Dimethyltriazene vs. Non-Ester Analogs

A systematic study of fourteen 1-aryl-3,3-dimethyltriazenes demonstrated that the half-life for hydrolytic decomposition in 0.15 M phosphate buffer (pH 7.0, 37 °C) spans a wide range and follows a linear Hammett plot with a reaction constant ρ = -4.7 [1]. This class-level analysis reveals that the nature of the para substituent is the primary determinant of aqueous stability. The para-carbomethoxy group (as in the target compound) is a moderate electron-withdrawing substituent (σp ≈ 0.45 for CO2Me), placing it within the intermediate stability range of the class—more stable than strongly electron-withdrawing para-nitro analogs but less stable than electron-donating para-methoxy or unsubstituted phenyl derivatives. Compounds with t½ less than approximately 200 min are classified as labile and capable of inducing local tumors through direct diazonium ion liberation, while those with t½ greater than 200 min require enzymatic activation for systemic activity [1].

Triazene hydrolysis Hammett correlation Stability screening

Metabolic N-Demethylation Kinetics: Dimethyltriazenes as a Class vs. Dimethylnitrosamines

In a study of 1-aryl-3,3-dimethyltriazene metabolism using mouse liver microsomes, the Km values for N-demethylation were determined by Lineweaver–Burk analysis and found to be of the same order of magnitude as the Km for aminopyrine [1]. Importantly, dimethyltriazenes as a class appear to have lower Km values for demethylation than the structurally similar dimethylnitrosamines, indicating higher affinity for the microsomal N-demethylating enzyme system [1]. The aryl substituent was found not to significantly affect the magnitude of Km, suggesting that the para-CO2Me group of the target compound does not substantially alter enzyme binding affinity compared to other aryl-substituted dimethyltriazenes, even though the electronic effect of the ester influences hydrolytic stability as described above. This implies that metabolic activation rate (Vmax) may be the differentiating factor among aryl-substituted congeners rather than enzyme affinity (Km).

Triazene metabolism Km comparison Microsomal demethylation

Best Research Application Scenarios for Benzoic Acid, p-(3,3-Dimethyl-1-triazeno)-, Methyl Ester


Esterase-Mediated Prodrug Activation Studies

The para-methyl ester serves as a substrate for investigating the sequential activation of dimethyltriazene prodrugs, where esterase-mediated hydrolysis to the free acid (CB10-277) precedes N-demethylation to the active DNA-alkylating monomethyltriazene. The distinct inhibition profile of the dimethyltriazene on hog liver esterase—significant yet reversible, without enhancement upon preincubation—provides a baseline for dissecting the contribution of the ester hydrolysis step from subsequent metabolic activation [1]. This compound is the appropriate choice for researchers requiring a dimethyltriazene that engages esterases in a manner distinct from the monomethyl or methylol metabolites, enabling controlled investigation of the rate-limiting steps in prodrug conversion.

Hammett Structure–Stability Relationship Studies in Triazene Chemistry

The para-CO2Me substituent of the target compound contributes a well-defined electronic parameter (σp ≈ 0.45) to the Hammett correlation for 1-aryl-3,3-dimethyltriazene hydrolytic stability (ρ = -4.7 in pH 7.0 phosphate buffer at 37 °C). This makes the methyl ester a valuable member of a congeneric series for probing the relationship between aryl substituent electronics and aqueous stability. Researchers can use this compound alongside analogs bearing different para substituents (e.g., -NO2, -Cl, -H, -OMe) to construct or validate linear free-energy relationships that predict decomposition half-life [2].

Comparative Metabolism Studies with Dimethylnitrosamines and Aminopyrine

The methyl ester is a representative dimethylaryltriazene for comparative microsomal N-demethylation studies. Its Km for demethylation is of a similar order of magnitude to aminopyrine and lower than that of dimethylnitrosamines, as established by Lineweaver–Burk analysis in mouse liver microsomes [3]. This positions the compound as a reference substrate for examining the substrate specificity of microsomal N-demethylating enzymes, particularly for experiments comparing triazene, nitrosamine, and pyrazolone demethylation pathways within the same enzyme preparation.

Positional Isomer Purity and Physicochemical Benchmarking

The distinct predicted boiling point (297.1 °C vs. 424.6 °C for the ortho isomer) and thermodynamic profile of the para-methyl ester relative to its ortho isomer (CAS 35967-28-3) support its use as a benchmark compound for developing isomer-specific analytical methods, including GC, HPLC, or NMR-based purity assessment. Procurement of the para isomer with verified isomeric purity is critical for studies where positional isomerism could confound biological or chemical readouts .

Quote Request

Request a Quote for Benzoic acid, p-(3,3-dimethyl-1-triazeno)-, methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.